molecular formula C8H17ClO B020424 1-Octanol, 8-chloro- CAS No. 23144-52-7

1-Octanol, 8-chloro-

Cat. No. B020424
CAS RN: 23144-52-7
M. Wt: 164.67 g/mol
InChI Key: YDFAJMDFCCJZSI-UHFFFAOYSA-N
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Description

“1-Octanol, 8-chloro-”, also known as “8-Chloro-1-octanol”, is a ω-chloro-1-alkanol . It has the molecular formula C8H17ClO and a molecular weight of 164.673 .


Molecular Structure Analysis

The molecular structure of “1-Octanol, 8-chloro-” consists of a chain of eight carbon atoms, with a chlorine atom attached to the eighth carbon and a hydroxyl group attached to the first carbon .


Physical And Chemical Properties Analysis

“1-Octanol, 8-chloro-” has a density of 0.976 g/mL at 25 °C, a boiling point of 129-130 °C at 11 mmHg, and a refractive index (n20/D) of 1.458 .

properties

IUPAC Name

8-chlorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFAJMDFCCJZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066859
Record name 1-Octanol, 8-chloro-
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Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octanol, 8-chloro-

CAS RN

23144-52-7
Record name 8-Chloro-1-octanol
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Record name 8-Chloro-1-octanol
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Record name 1-Octanol, 8-chloro-
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Record name 1-Octanol, 8-chloro-
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Record name 1-Octanol, 8-chloro-
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Record name 8-chlorooctan-1-ol
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Record name 8-Chloro-1-octanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 8-Chloro-1-octanol in catalytic oxidation research?

A1: [] 8-Chloro-1-octanol serves as a model substrate for exploring catalytic oxidation reactions. Specifically, researchers successfully demonstrated the selective oxidation of 8-Chloro-1-octanol to 8-Chlorooctanoic acid using a platinum-based catalyst (Pt-Bi/C) in a t-BuOH/water mixture at 90°C. This successful transformation highlights the potential for using catalytic oxidation to convert 8-Chloro-1-octanol into valuable chemical intermediates.

Q2: Are there limitations to using 8-Chloro-1-octanol in catalytic oxidation reactions?

A2: [] Yes, while 8-Chloro-1-octanol can be selectively oxidized under certain conditions, other substrates, including some structurally similar to 8-Chloro-1-octanol, pose challenges. For instance, molecules highly sensitive to oxygen (like certain alcohols) or those prone to undesirable reactions (like 5-Chloro-1-Pentanol, which undergoes cyclization) may not be suitable for similar catalytic oxidation processes. This highlights the need for further research to expand the substrate scope and develop more robust catalytic systems.

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